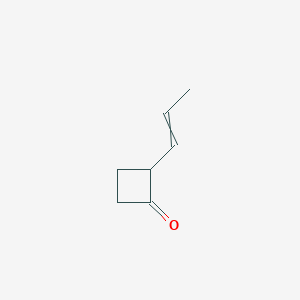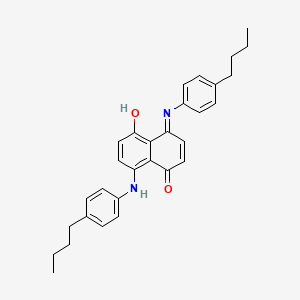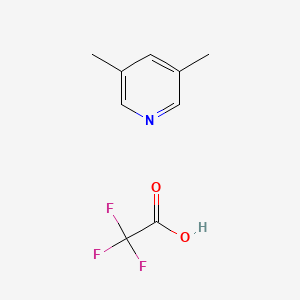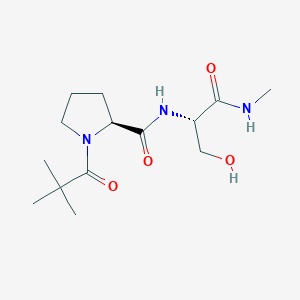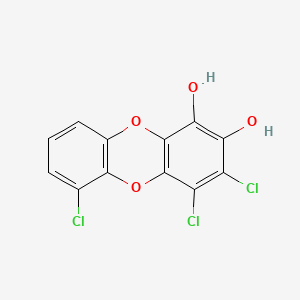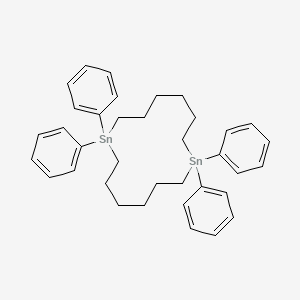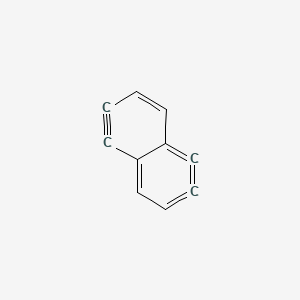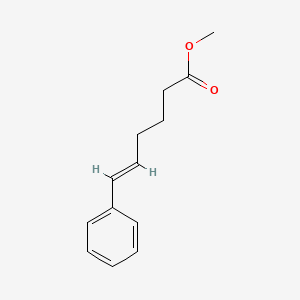![molecular formula C15H25O4PS B14407944 Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate CAS No. 87763-00-6](/img/structure/B14407944.png)
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a sulfinyl-substituted butane and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a sulfinyl-substituted butane and a phenylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the electrophilic carbon of the phenylmethyl halide, leading to the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted phosphonate derivatives.
Applications De Recherche Scientifique
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl and phosphonate groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(butane-2-sulfonyl)(phenyl)methyl]phosphonate: Similar structure but with a sulfone group instead of a sulfinyl group.
Diethyl [(butane-2-thio)(phenyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Diethyl [(butane-2-oxy)(phenyl)methyl]phosphonate: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its sulfone, sulfide, and ether analogs. The sulfinyl group can undergo selective oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
87763-00-6 |
|---|---|
Formule moléculaire |
C15H25O4PS |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[butan-2-ylsulfinyl(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C15H25O4PS/c1-5-13(4)21(17)15(14-11-9-8-10-12-14)20(16,18-6-2)19-7-3/h8-13,15H,5-7H2,1-4H3 |
Clé InChI |
XKFOUALRXHEGFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)S(=O)C(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
